Cas no 22228-23-5 (Spirocyclopropane-1,2'-indan-1'-one)

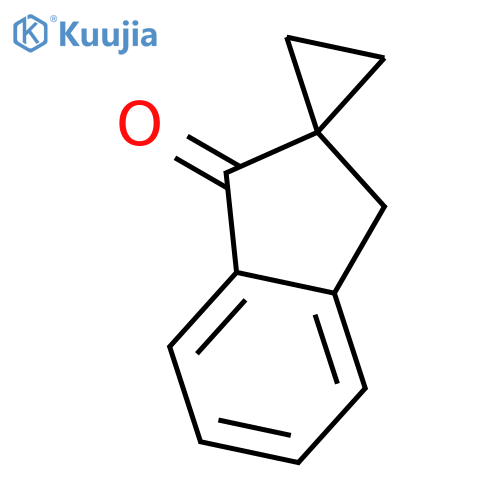

22228-23-5 structure

商品名:Spirocyclopropane-1,2'-indan-1'-one

Spirocyclopropane-1,2'-indan-1'-one 化学的及び物理的性質

名前と識別子

-

- Spiro[cyclopropane-1,2'-indan]-1'-one

- spiro(indan-1-one-2,1'-cyclopropane)

- F21339

- Spiro[cyclopropane-1,2'-inden]-1'(3'H)-one

- Spiro[3H-indene-2,1'-cyclopropane]-1-one

- 22228-23-5

- starbld0018381

- EN300-3035547

- 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one

- SCHEMBL11500029

- 1',3'-dihydrospiro[cyclopropane-1,2'-inden]-3'-one

- Spiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-one

- Spirocyclopropane-1,2'-indan-1'-one

-

- MDL: MFCD21877680

- インチ: InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2

- InChIKey: GKZPWJCAKGHVSS-UHFFFAOYSA-N

- ほほえんだ: C1CC12CC3=CC=CC=C3C2=O

計算された属性

- せいみつぶんしりょう: 158.073164938g/mol

- どういたいしつりょう: 158.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 17.1Ų

Spirocyclopropane-1,2'-indan-1'-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM213280-1g |

Spiro[cyclopropane-1,2'-inden]-1'(3'H)-one |

22228-23-5 | 95%+ | 1g |

$*** | 2023-03-30 | |

| TRC | S682985-1g |

Spiro[cyclopropane-1,2'-indan]-1'-one |

22228-23-5 | 1g |

$ 1650.00 | 2023-09-06 | ||

| Enamine | EN300-3035547-1g |

1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |

22228-23-5 | 95% | 1g |

$1057.0 | 2023-09-05 | |

| Enamine | EN300-3035547-1.0g |

1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |

22228-23-5 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-3035547-10.0g |

1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |

22228-23-5 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Enamine | EN300-3035547-0.1g |

1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |

22228-23-5 | 95.0% | 0.1g |

$366.0 | 2025-03-19 | |

| Enamine | EN300-3035547-0.5g |

1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |

22228-23-5 | 95.0% | 0.5g |

$824.0 | 2025-03-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-472666-500mg |

Spiro[cyclopropane-1,2'-indan]-1'-one, |

22228-23-5 | 500mg |

¥2708.00 | 2023-09-05 | ||

| 1PlusChem | 1P00C3AB-250mg |

Spiro[cyclopropane-1,2'-indan]-1'-one |

22228-23-5 | 95% | 250mg |

$710.00 | 2023-12-18 | |

| TRC | S682985-100mg |

Spiro[cyclopropane-1,2'-indan]-1'-one |

22228-23-5 | 100mg |

$ 184.00 | 2023-09-06 |

Spirocyclopropane-1,2'-indan-1'-one 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

22228-23-5 (Spirocyclopropane-1,2'-indan-1'-one) 関連製品

- 17496-14-9(2-methylindan-1-one)

- 1133-72-8(2-Acetyl-1H-indene-1,3(2H)-dione)

- 1785-95-1(2-Benzoyl-1,3-indandione)

- 10474-32-5(1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量